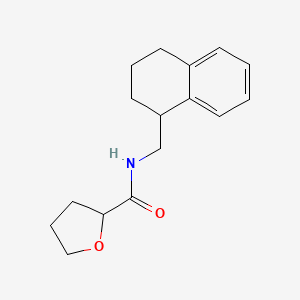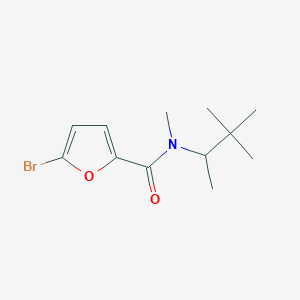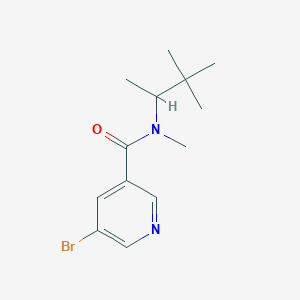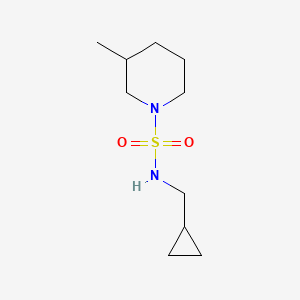
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide, also known as THN-OMe, is a chemical compound that has been extensively studied in the field of medicinal chemistry. THN-OMe is a potent and selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, mood regulation, and addiction.
Wirkmechanismus
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide binds to the delta-opioid receptor and activates the downstream signaling pathways that are involved in pain modulation, mood regulation, and addiction. The activation of the delta-opioid receptor leads to the inhibition of neurotransmitter release, which reduces pain perception and produces a feeling of euphoria. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide has been shown to be highly selective for the delta-opioid receptor and does not activate the mu-opioid receptor, which is responsible for the negative side effects associated with traditional opioids.
Biochemical and Physiological Effects
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the development of tolerance to opioids, which is a major problem with traditional opioid drugs. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide has also been studied for its potential use in treating drug addiction and depression. It has been shown to reduce drug-seeking behavior in animal models of addiction and to produce antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide is its high selectivity for the delta-opioid receptor, which reduces the risk of negative side effects associated with traditional opioid drugs. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide also has a long half-life, which makes it suitable for use in chronic pain management. However, N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide is a relatively new compound and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide. One area of research is the development of new analogs of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide that have improved pharmacological properties. Another area of research is the study of the long-term safety and efficacy of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide in humans. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide may also have potential applications in the treatment of other conditions such as anxiety, post-traumatic stress disorder, and neuropathic pain. Overall, N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide is a promising compound that has the potential to revolutionize the field of pain management and addiction treatment.
Synthesemethoden
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide is a multi-step process that involves the reaction of 1,2,3,4-tetrahydronaphthalene with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyethylamine to form the amide product. The final step involves the cyclization of the amide using trifluoroacetic acid to form N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide has been extensively studied in the field of medicinal chemistry due to its potent and selective agonist activity at the delta-opioid receptor. This receptor is a promising target for the development of new analgesic drugs that can effectively manage pain without the negative side effects associated with traditional opioids. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide has also been studied for its potential use in treating drug addiction and depression.
Eigenschaften
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(15-9-4-10-19-15)17-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-2,5,8,13,15H,3-4,6-7,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDHRVXXQYMDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)


![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)


![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)



